8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride
Description
Chemical Identity: 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride (CAS: 2098500-69-5) is a branched ether-ester compound with a molecular formula of C₁₀H₂₁NO₄·HCl (calculated molecular weight: ~263.7 g/mol). It features a tertiary butyl ester group, an amino terminus, and two ether oxygen atoms in its backbone, enhancing its solubility in polar solvents .
Applications:
Primarily used in pharmaceutical and bioconjugation research, its t-butyl ester group offers steric protection for sensitive functional groups during synthesis, while the hydrochloride salt improves stability and handling .
Availability and Pricing:
Available in quantities ranging from 100 mg to 10 g, with prices scaling from $118.11 (100 mg) to $2,086.63 (5 g) . European suppliers list prices from €56.00 (100 mg) to €898.00 (10 g) .
Properties
IUPAC Name |
tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11;/h4-8,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFSGLLUAPLBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098500-69-5 | |
| Record name | tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is employed in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific biological context and the targets it interacts with .
Comparison with Similar Compounds
8-Amino-3,6-dioxaoctanoic Acid Dimer (CAS: 1143516-05-5)
- Molecular Formula : C₁₂H₂₄N₂O₇ (MW: 308.33 g/mol).
- Key Differences: The dimer contains two linked monomer units via ether bonds, doubling its molecular weight compared to the monomer. Higher hydrophilicity due to additional oxygen atoms, making it suitable for aqueous-phase reactions in peptide synthesis .
- Purity and Cost: Purity: 98% (vs. 97% for the monomer). Price: €563.00 for 10 g , significantly costlier per gram than the monomer.
(R)-1-Methyl-prop-2-ynylamine Hydrochloride (CAS: 869349-15-5)
- Molecular Formula : C₄H₈ClN (MW: 105.56 g/mol).
- Key Differences :
- Purity and Cost: Purity: 97% (similar to the monomer). Price: Available in smaller quantities (100 mg–5 g), but lower per-gram cost due to simpler synthesis .
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic Acid Hydrochloride (CAS: 1263377-98-5)
- Molecular Formula: C₁₁H₁₄ClNO₃ (MW: 243.69 g/mol).
- The methoxy group enhances lipophilicity, favoring blood-brain barrier penetration compared to the main compound’s hydrophilic ether linkages .
- Purity and Cost :
Data Table: Comparative Analysis
Biological Activity
Overview
8-Amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride is a synthetic compound with the molecular formula CHClNO and a molecular weight of 255.7 g/mol. It is primarily utilized in biochemical research due to its unique structural properties, which allow it to interact with various biological targets, potentially influencing enzymatic activity and cellular pathways.
The compound is characterized by several functional groups that contribute to its reactivity:
- Amino Group : Imparts basicity and allows for hydrogen bonding.
- Dioxaoctanoic Structure : Provides flexibility and potential for conformational changes.
- t-Butyl Ester : Enhances lipophilicity, aiding in membrane permeability.
The biological activity of this compound is largely attributed to its ability to act as a ligand for various proteins and enzymes. It may modulate the activity of these molecular targets through reversible or irreversible binding, affecting downstream signaling pathways. The specific interactions depend on the biological context and the presence of other cellular components.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Case Study 1: Enzymatic Evaluation
In a study evaluating peptidomimetic substrates, this compound was utilized to assess its hydrolysis by trypsin. Results indicated that modifications to the ester group could significantly affect substrate cleavage rates, highlighting the importance of structural variations in enzymatic interactions .
Case Study 2: Antiviral Activity
While specific studies on this compound's antiviral effects are sparse, related compounds have shown promise in inhibiting HIV infection in CD4+ T cells. This suggests that this compound may possess similar properties worth exploring further .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 8-Amino-3,6-dioxaoctanoic acid t-butyl ester HCl | Enzyme modulation; potential antiviral | Modulates trypsin activity; structural analogs show antiviral potential |
| Fmoc-8-amino-3,6-dioxaoctanoic acid | Peptide synthesis | Used as a building block in peptide synthesis |
| 8-Amino-3,6-dioxaoctanoic acid | General biochemical applications | Non-esterified form used in various chemical applications |
Q & A
Basic Questions
Q. What are the established synthetic routes for 8-amino-3,6-dioxaoctanoic acid t-butyl ester hydrochloride, and how is stereochemical purity ensured?
- Methodological Answer : The compound is typically synthesized via diastereomeric resolution using organic acids in ester or ketonic solvents. For example, selective precipitation of the desired stereoisomer (e.g., SSS isomer) is achieved by forming acid addition salts, followed by conversion to the hydrochloride salt . Analytical techniques like NMR and chiral HPLC are critical for confirming stereochemical purity .
Q. What purification strategies and analytical methods are recommended for this compound?
- Methodological Answer : Precipitation from ester solvents (e.g., tert-butyl esters) is commonly used for initial purification. Subsequent recrystallization in methanol or ethanol under hydrogenation conditions (using Pd/C catalysts) improves purity . Purity (>97%) is validated via HPLC (C18 columns, acetonitrile/water gradients) and mass spectrometry .
Q. How is this compound utilized in peptide and PNA synthesis?
- Methodological Answer : The compound serves as a hydrophilic, flexible spacer (O-monomer) in solid-phase peptide synthesis (SPPS) and peptide nucleic acid (PNA) probes. It minimizes steric hindrance between functional groups (e.g., fluorophores) and hybridization domains. For example, it is incorporated during automated peptide synthesis using Fmoc/t-Bu strategies .
Advanced Research Questions
Q. How does the structural flexibility of 8-amino-3,6-dioxaoctanoic acid influence its efficacy as a linker in ternary protein complexes?
- Methodological Answer : The ethylene glycol backbone provides conformational flexibility, enabling precise spacing (e.g., ~7.5 Å per monomer) between connected domains. In studies of CBP/p300 KIX inhibitors, MybLL-tides with 1–3 AEEAc monomers were synthesized to optimize binding affinity. NMR and SPR confirmed that three monomers (~22 Å total length) maximized cooperative interactions in the MLL•KIX•Myb complex .
Q. What experimental challenges arise when using this compound under acidic or reducing conditions, and how are they addressed?
- Methodological Answer : The t-butyl ester group is labile under strong acidic conditions (e.g., TFA cleavage in SPPS). To prevent premature deprotection, mild acidic buffers (e.g., 1% TFA in DCM) and short exposure times (<1 hour) are recommended . For reductive environments (e.g., hydrogenation), Pd/C catalysts must be carefully removed via filtration (Celite® pads) to avoid residual metal contamination .
Q. How does the dimeric form (AEEA-AEEA) differ in applications compared to the monomer, and what purity considerations apply?
- Methodological Answer : The dimer (CAS 1143516-05-5, C12H24N2O7) is used in extended spacer designs for aptamers or antibody conjugates. Its higher molecular weight (308.33 g/mol) requires rigorous purification via size-exclusion chromatography (SEC) to remove truncated byproducts. Purity >99% is essential for reproducible bioconjugation yields, validated by LC-MS and MALDI-TOF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
